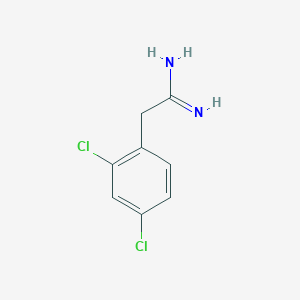

2-(2,4-Dichlorophenyl)acetimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,4-Dichlorophenyl)acetimidamide is an organic compound with the molecular formula C₈H₈Cl₂N₂. It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms at the 2 and 4 positions, and an acetimidamide group at the 1 position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(2,4-Dichlorophenyl)acetimidamide can be synthesized through the reaction of 2,4-dichlorobenzonitrile with ammonia in the presence of ethanol. The reaction typically involves the following steps:

- Dissolve 2,4-dichlorobenzonitrile in ethanol.

- Saturate the solution with hydrochloric acid gas at 0°C.

- Allow the solution to warm to room temperature and react for 18 hours.

- Remove the solvent under reduced pressure.

- Suspend the resulting white residue in ethanol and cool to 0°C.

- Introduce ammonia gas to complete the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,4-Dichlorophenyl)acetimidamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: Oxidation can lead to the formation of new compounds with different properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted benzene derivatives.

Reduction Reactions: Products include reduced forms of the original compound.

Oxidation Reactions: Products include oxidized derivatives with different functional groups.

Applications De Recherche Scientifique

2-(2,4-Dichlorophenyl)acetimidamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of various industrial chemicals and materials

Mécanisme D'action

The mechanism of action of 2-(2,4-Dichlorophenyl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2,4-Dichlorophenoxy)acetic acid: A related compound with similar structural features but different functional groups.

2,4-Dichlorobenzonitrile: The precursor used in the synthesis of 2-(2,4-Dichlorophenyl)acetimidamide.

2,4-Dichloroacetophenone: Another related compound with similar chemical properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Activité Biologique

2-(2,4-Dichlorophenyl)acetimidamide is an organic compound with the molecular formula C₈H₈Cl₂N₂. It features a dichlorophenyl group and an acetimidamide moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and toxicology.

Chemical Structure

- Molecular Formula : C₈H₈Cl₂N₂

- IUPAC Name : 2-(2,4-dichlorophenyl)ethanimidamide

Synthesis Methods

The synthesis of this compound can be achieved through the reaction of 2,4-dichlorobenzonitrile with ammonia in ethanol under specific conditions. The general steps include:

- Dissolving 2,4-dichlorobenzonitrile in ethanol.

- Saturating the solution with hydrochloric acid gas at low temperatures.

- Allowing the reaction to proceed for an extended period.

- Isolating the product through solvent removal and further purification steps.

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties . Preliminary studies suggest that it could inhibit certain inflammatory pathways, potentially making it a candidate for therapeutic applications in inflammatory diseases.

The exact mechanism of action remains to be fully elucidated; however, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors involved in inflammatory responses. This interaction may alter their activity, leading to a reduction in inflammation and associated symptoms.

Toxicological Studies

Limited toxicological data are available regarding this compound. However, its structural similarity to other chlorinated compounds raises concerns about potential toxicity. For instance, related compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) have been documented to cause severe poisoning in cases of overdose or accidental ingestion . This highlights the need for careful evaluation of the safety profile of this compound.

Case Study: Toxicity Evaluation

A notable case study discussed the poisoning effects of chlorinated compounds similar to this compound. A young female farmer ingested a related herbicide and exhibited severe symptoms leading to her demise despite medical intervention. This case illustrates the potential hazards associated with chlorinated compounds and underscores the importance of understanding their biological effects .

Research Findings Summary Table

Propriétés

IUPAC Name |

2-(2,4-dichlorophenyl)ethanimidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H3,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKFRPZKURKTQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC(=N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.